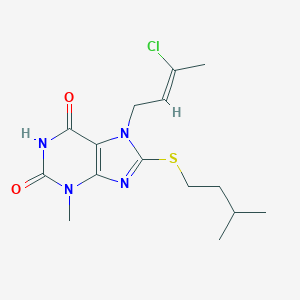
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the 3-chloro-2-butenyl group through an alkylation reaction.
Thioether Formation: Incorporation of the isopentylsulfanyl group via a nucleophilic substitution reaction.
Purine Ring Construction: Formation of the purine ring through cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated butyl derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may:
Inhibit Enzymes: By binding to the active site and blocking substrate access.
Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE: shares similarities with other purine derivatives and thioethers.
Uniqueness
Functional Groups: The combination of chloro, butenyl, isopentylsulfanyl, and purine groups makes this compound unique.
Reactivity: Its ability to undergo diverse chemical reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C15H21ClN4O2S |
|---|---|
Molekulargewicht |
356.9g/mol |
IUPAC-Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C15H21ClN4O2S/c1-9(2)6-8-23-15-17-12-11(20(15)7-5-10(3)16)13(21)18-14(22)19(12)4/h5,9H,6-8H2,1-4H3,(H,18,21,22)/b10-5- |
InChI-Schlüssel |
YVMUBSVMHSCFAW-YHYXMXQVSA-N |
SMILES |
CC(C)CCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Isomerische SMILES |
CC(C)CCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
Kanonische SMILES |
CC(C)CCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-2-(4-nitrophenyl)-5-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403350.png)
![(4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403351.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403352.png)
![(4E)-2-(4-nitrophenyl)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403355.png)
![(4E)-2-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403357.png)
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403358.png)
![(4E)-2-(4-nitrophenyl)-4-[2-(3-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403359.png)
![(4E)-4-[2-(4-acetylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403360.png)
![(4Z)-4-[2-(2-Benzoyl-4-chlorophenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B403361.png)
![(4Z)-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403362.png)
![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403366.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403367.png)
![(4E)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403370.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403371.png)
